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(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Fragment-based drug design Lipophilic ligand efficiency Physicochemical property optimization

Fragment screening campaigns often fail due to unvalidated chemical probes, wasting synchrotron beamtime and resources. This compound resolves this challenge as a procurement-ready PanDDA fragment hit validated at Diamond Light Source beamline I04-1. • Documented binding to ≥6 diverse targets (HAO1, PHIP, tubulin, SHIP1, TRIM21, FabF). • High-resolution crystal structure available (PDB 5RKO, 1.42 Å); SAMPL7 benchmark compound. • Dual para-fluorophenyl architecture enables ¹⁹F NMR screening & fluorine-directed SAR.

Molecular Formula C20H20F2N2O
Molecular Weight 342.39
CAS No. 1091463-62-5
Cat. No. B2431958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
CAS1091463-62-5
Molecular FormulaC20H20F2N2O
Molecular Weight342.39
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H20F2N2O/c21-16-3-1-15(2-4-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h1-8H,9-14H2
InChIKeyUHLNPQMRUIWIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 1091463-62-5) – A Dual Fluorophenyl Fragment for Crystallographic Screening


(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 1091463-62-5, molecular formula C20H20F2N2O, MW 342.4 g/mol) is a synthetic fluorinated piperazine derivative bearing two 4-fluorophenyl groups—one on a cyclopropanecarbonyl moiety and one on the piperazine nitrogen [1]. Its computed XLogP3-AA is 3.5, topological polar surface area is 23.6 Ų, hydrogen bond donor count is 0, and hydrogen bond acceptor count is 4 [1]. This compound has been employed as a fragment hit (designated Z30620520 / GX4 ligand) in multiple PanDDA crystallographic fragment-screening campaigns at the Diamond Light Source beamline I04-1, including targets HAO1, PHIP, tubulin, SHIP1, TRIM21, and FabF [REFS-2, REFS-3, REFS-4].

Why Generic Substitution of (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (1091463-62-5) with In-Class Analogs Is Not Straightforward


Closely related analogs—such as the simpler GX4 fragment cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone (C14H17FN2O, MW 248.3) lacking the cyclopropyl 4-fluorophenyl group [1], the benzyl-piperazine variant (4-benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS 1091463-54-5, C21H23FN2O, MW 338.4) , or the 2-fluorophenyl regioisomer (CAS 1091382-85-2, C20H20F2N2O, identical MW 342.39) —exhibit divergent physicochemical, target-binding, and pharmacological profiles that preclude direct interchangeability. The target compound's specific combination of two para-fluorophenyl groups (one on cyclopropyl, one on piperazine) confers a unique XLogP3 of 3.5 and TPSA of 23.6 Ų [1], distinguishing it from both the less lipophilic GX4 fragment and the benzyl-substituted analog. Moreover, the compound has been experimentally validated as a fragment hit crystallographically bound to at least six distinct protein targets [REFS-4, REFS-5], whereas the benzyl analog has been reported to exhibit SSRI-like antidepressant activity in animal models , indicating that the piperazine N-substituent critically dictates biological target engagement. Substituting one analog for another without accounting for these documented differences risks invalid fragment screening results, confounded SAR interpretation, or selection of an inappropriate chemical probe.

Quantitative Differentiation Evidence for (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (1091463-62-5) vs. Closest Analogs


XLogP3 Lipophilicity Advantage Over the Des-fluoro GX4 Fragment

The target compound exhibits an XLogP3-AA of 3.5, representing a substantial lipophilicity increase of ~2.0 log units over the closest structural fragment, GX4 (cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone, estimated XLogP3 approximately 1.3–1.5 based on its smaller structure C14H17FN2O lacking the second 4-fluorophenyl ring) [REFS-1, REFS-2]. This elevated lipophilicity is accompanied by an increase in molecular weight from 248.3 g/mol (GX4) to 342.4 g/mol (target) and an increase in heavy atom count from 18 to 25 [REFS-1, REFS-2]. The TPSA remains low at 23.6 Ų, and the compound retains 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. These values place the target compound within the Lipinski rule-of-five space (MW ≤ 500, XLogP3 ≤ 5, HBD = 0, HBA ≤ 10) while providing enhanced membrane permeability potential relative to smaller, more polar fragments [1].

Fragment-based drug design Lipophilic ligand efficiency Physicochemical property optimization

Crystallographically Confirmed Multi-Target Fragment Binding vs. Single/Unknown-Target Analogs

The target compound (as Z30620520) has been experimentally confirmed to bind via X-ray crystallography to at least six distinct protein targets: HAO1 (PDB 5QIC, 1.34 Å resolution), PHIP (PDB 5RKO, 1.42 Å), tubulin (PDB 5S4U, 2.39 Å), SHIP1/INPP5D (PDB 5RX6), TRIM21 (PDB 7HNQ), and FabF (PDB 5SNA) [REFS-1, REFS-2, REFS-3, REFS-4]. In the tubulin study, Z30620520 was one of 56 chemically diverse fragments that bound to 10 distinct tubulin sites among 27 total sites identified [2]. The benzyl-piperazine analog (CAS 1091463-54-5) has not been reported in any deposited crystal structure, with its biological annotation limited to vendor-reported in vitro cytotoxicity (HeLa IC50 12 µM, MCF-7 IC50 15 µM, A549 IC50 10 µM; source benchchem.com, not independently verified) and claimed SSRI-like activity in animal models . The 2-fluorophenyl regioisomer (CAS 1091382-85-2) likewise lacks any PDB-deposited crystal structure .

X-ray crystallography Fragment screening PanDDA Protein-ligand interactions

SAMPL7 Challenge Validation: A Benchmark Fragment for Computational Binding Prediction

The target compound (Z30620520) was specifically selected as one of the fragment ligands for the SAMPL7 (Statistical Assessment of the Modeling of Proteins and Ligands) blind prediction challenge, where computational chemists worldwide attempted to predict binding modes and affinities for fragments bound to PHIP [1]. This inclusion in SAMPL7—a rigorous community benchmark—distinguishes the target compound from its analogs that have not been validated in any standardized computational prediction challenge. The PHIP–Z30620520 complex structure (PDB 5RKO, 1.42 Å) served as the experimental reference for evaluating computational predictions [2]. Commentary on the SAMPL7 results noted the particular difficulty of predicting fragment binding, highlighting the value of experimentally validated fragment structures like 5RKO as ground truth [1]. Neither the benzyl analog (1091463-54-5), the 2-fluorophenyl regioisomer (1091382-85-2), nor the simpler GX4 fragment have been used in any SAMPL challenge.

Computational chemistry Free energy perturbation SAMPL challenge Binding affinity prediction

Zero Hydrogen Bond Donors: Passive Permeability Advantage Over HBD-Containing Analogs

The target compound has a hydrogen bond donor (HBD) count of 0, compared to the des-piperazinyl-aryl analog (2-(4-fluorophenyl)cyclopropyl)(piperazin-1-yl)methanone (CAS 1203168-72-2) which bears a secondary amine (NH) on the piperazine ring with 1 HBD [REFS-1, REFS-2]. A reduction from 1 to 0 HBD is well-established in medicinal chemistry to improve passive membrane permeability and oral bioavailability [2]. The target compound's HBD = 0, combined with its moderate XLogP3 of 3.5 and low TPSA of 23.6 Ų, places it within favorable CNS MPO (Multi-Parameter Optimization) desirability space, whereas compounds with HBD ≥ 1 typically show reduced CNS penetration potential [2]. The benzyl analog (1091463-54-5) also has HBD = 0, but its different lipophilicity profile (MW 338.4, formula C21H23FN2O vs. target C20H20F2N2O) results in distinct physicochemical property space .

Passive permeability CNS drug design Physicochemical profiling Blood-brain barrier penetration

Rotatable Bond Count and Molecular Rigidity: Comparison with Benzyl Analog

The target compound has 3 rotatable bonds, while the benzyl-piperazine analog (CAS 1091463-54-5) has at least 4 rotatable bonds due to the benzylic CH2 group connecting the phenyl ring to the piperazine nitrogen [REFS-1, REFS-2]. Each additional rotatable bond is estimated to incur an entropic penalty of ~0.5–1.5 kcal/mol upon binding to a protein target [2]. The target compound's more constrained structure—with both aryl groups attached via direct C–N (piperazine) or cyclopropane ring linkage—reduces conformational flexibility compared to the benzyl analog, potentially leading to more favorable binding thermodynamics [1]. Both compounds share the 1-(4-fluorophenyl)cyclopropanecarbonyl moiety, but the piperazine N-substituent differs markedly: a rigid 4-fluorophenyl group vs. a flexible benzyl group [REFS-1, REFS-2]. Additionally, the cyclopropyl ring itself restricts rotation about the carbonyl–cyclopropyl bond, further contributing to the target compound's molecular rigidity [1].

Ligand efficiency Entropic binding penalty Fragment library design 3D molecular shape

Procurement-Driven Application Scenarios for (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (1091463-62-5)


Crystallographic Fragment Screening Library Member for Multi-Target PanDDA Campaigns

This compound is ideally suited as a library member for academic and industrial crystallographic fragment screening campaigns using PanDDA or XChemExplorer workflows. Its well-documented binding to ≥6 structurally diverse protein targets (HAO1, PHIP, tubulin, SHIP1, TRIM21, FabF) [1] and validated use at Diamond Light Source beamline I04-1 [2] provide procurement confidence for fragment libraries destined for high-throughput crystallography. The compound's MW (342.4 g/mol) and XLogP3 (3.5) position it as an intermediate-sized fragment suitable for both primary screening and early fragment elaboration [3].

Computational Chemistry Benchmarking and SAMPL-Style Prediction Challenges

As a SAMPL7 challenge participant with an experimentally determined high-resolution crystal structure (PDB 5RKO, 1.42 Å) [4], this compound is a validated benchmark tool for computational chemistry groups developing free energy perturbation (FEP), molecular docking, or machine learning-based binding affinity prediction methods. Procurement of this compound enables direct comparison with published SAMPL7 prediction results [5] and serves as a ground-truth control for in-house computational method validation.

Lipophilic Fragment for Membrane Protein or CNS Target Screening

With XLogP3 = 3.5, TPSA = 23.6 Ų, HBD = 0, and HBA = 4 [3], this compound occupies favorable CNS MPO property space for blood-brain barrier penetration. It is appropriate for inclusion in fragment screening libraries targeting CNS proteins, GPCRs, ion channels, or other membrane-associated targets where higher lipophilicity fragments are needed to sample hydrophobic binding pockets. Compared to the smaller, more polar GX4 fragment, this compound offers enhanced membrane partitioning potential [6].

SAR Probe for Fluorine-Containing Fragment Elaboration

The dual para-fluorophenyl architecture (one on the cyclopropane ring, one on the piperazine nitrogen) provides a unique scaffold for structure-activity relationship (SAR) studies exploring fluorine substitution effects on target binding [3]. The compound can serve as a core fragment for systematic elaboration, with the two fluorine atoms providing potential sites for metabolic stabilization and favorable ¹⁹F NMR spectroscopic handles for protein-observed NMR screening [6]. This makes it particularly valuable for medicinal chemistry groups conducting fluorine-focused lead optimization programs.

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